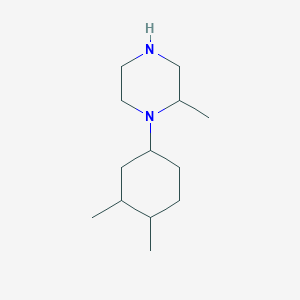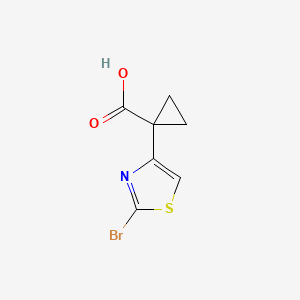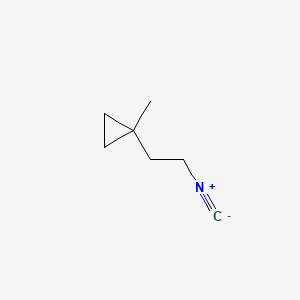
1-(2-Isocyanoethyl)-1-methylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isocyanoethyl)-1-methylcyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Isocyanoethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the dehydration of formamides to produce isocyanides. For instance, the dehydration of N-phenethylformamide can yield (2-isocyanoethyl)benzene under micellar conditions at room temperature . Another method involves the use of elemental sulfur and amines to convert isocyanides to isothiocyanates under moderate heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of benign solvents and sustainable catalytic reactions is emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Isocyanoethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The isocyanide group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, amines, and various catalysts such as yttrium(III) for ring-opening reactions . Conditions typically involve moderate heating and the use of benign solvents to ensure high efficiency and yield .
Major Products Formed
Major products formed from these reactions include polycyclic spiroindolines and other nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and materials science .
Aplicaciones Científicas De Investigación
1-(2-Isocyanoethyl)-1-methylcyclopropane has several scientific research applications:
Chemistry: It is used in the synthesis of polycyclic spiroindolines and other complex heterocycles.
Biology: The compound’s derivatives have potential biological activities, including cytotoxic properties.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Isocyanoethyl)-1-methylcyclopropane involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Isocyanoethyl)indoles: These compounds share the isocyanoethyl group and are used in similar synthetic applications.
Isocyanates: Compounds like RNCO undergo similar reactions and have comparable industrial applications.
Uniqueness
1-(2-Isocyanoethyl)-1-methylcyclopropane is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other isocyanides and isocyanates. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
Propiedades
Fórmula molecular |
C7H11N |
|---|---|
Peso molecular |
109.17 g/mol |
Nombre IUPAC |
1-(2-isocyanoethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C7H11N/c1-7(3-4-7)5-6-8-2/h3-6H2,1H3 |
Clave InChI |
MRURJHTZJCYJMX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)CC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)

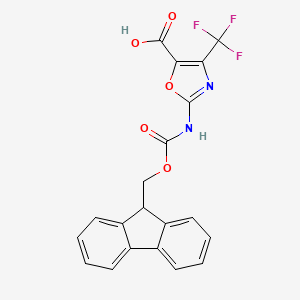

![1-[(Tert-butoxy)methyl]cyclopropan-1-aminehydrochloride](/img/structure/B13538005.png)
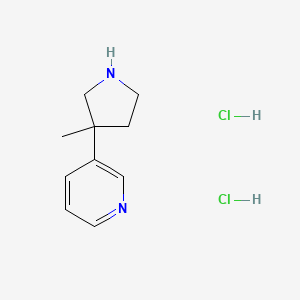
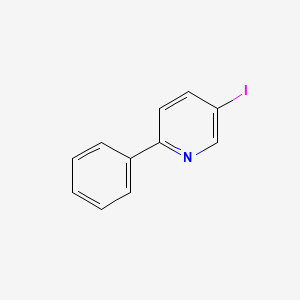
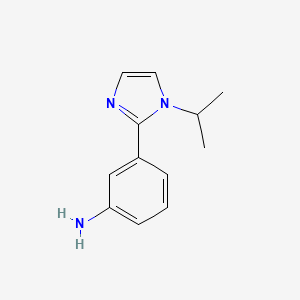
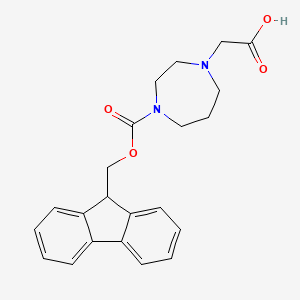
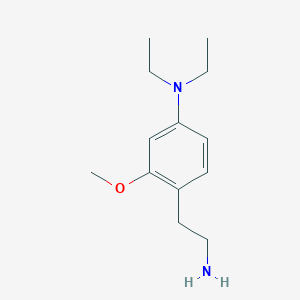
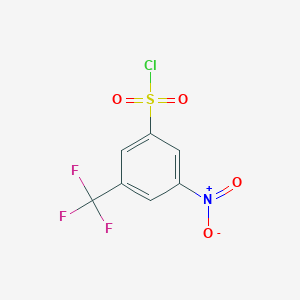
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
